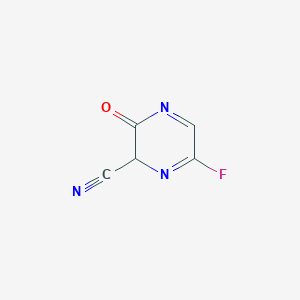
CID 131847235
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 131847235” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 131847235 involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as alkylation, acylation, or cyclization, depending on the specific structure of the compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The industrial production process may also incorporate advanced techniques such as automated monitoring and control systems to maintain optimal reaction conditions and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
CID 131847235 undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often through the use of reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are often carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are frequently used. These reactions may require the presence of a catalyst, such as palladium or platinum.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents (methyl iodide, ethyl bromide) are commonly used. These reactions may be carried out under various conditions, including elevated temperatures or the presence of a catalyst.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxides or hydroxylated compounds, while reduction reactions may produce reduced forms of the original molecule. Substitution reactions typically result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
CID 131847235 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in the synthesis of other chemical compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to investigate cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a useful tool for studying enzyme activity, signal transduction, and other cellular functions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its biological activity may be harnessed to treat various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: this compound is used in various industrial processes, such as the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for developing new materials and improving existing products.
Wirkmechanismus
The mechanism by which CID 131847235 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Alternatively, it may activate receptors by mimicking the action of natural ligands, triggering downstream signaling pathways. The specific molecular targets and pathways involved depend on the structure and properties of the compound.
Eigenschaften
Molekularformel |
C4H8CrN7S4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
InChI |
InChI=1S/4CNS.Cr.H3N.2H2N/c4*2-1-3;;;;/h;;;;;1H3;2*1H2/q4*-1;+5;;2*-1/p+1 |
InChI-Schlüssel |
UGOYYEZVSGULCN-UHFFFAOYSA-O |
Kanonische SMILES |
C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[NH4+].[NH2-].[NH2-].[Cr+5] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343139.png)

![Cobaltate(2-),bis[2-[[5-(aminosulfonyl)-2-(hydroxy-kO)phenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, dihydrogen](/img/structure/B12343163.png)
![2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione](/img/structure/B12343181.png)
![2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid](/img/structure/B12343187.png)
![4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12343188.png)

![(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12343198.png)



![1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one](/img/structure/B12343216.png)

![4-[(1S,2S,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxybutanoate](/img/structure/B12343229.png)
